Ethyl 4-[(mercaptoacetyl)amino]benzoate
Description
Ethyl 4-[(mercaptoacetyl)amino]benzoate is a benzoate ester derivative featuring a mercaptoacetyl group (-S-CH₂-CO-) linked via an amide bond to the para position of the aromatic ring.
Properties
IUPAC Name |
ethyl 4-[(2-sulfanylacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-2-15-11(14)8-3-5-9(6-4-8)12-10(13)7-16/h3-6,16H,2,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRWTNRJZGIRDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272516 | |
| Record name | Ethyl 4-[(2-mercaptoacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99254-22-5 | |
| Record name | Ethyl 4-[(2-mercaptoacetyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99254-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-[(2-mercaptoacetyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(mercaptoacetyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with mercaptoacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.
Reduction: The compound can be reduced to yield the corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoates and amides.
Scientific Research Applications
Ethyl 4-[(mercaptoacetyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[(mercaptoacetyl)amino]benzoate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This property is exploited in the design of enzyme inhibitors and other therapeutic agents. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis.
Comparison with Similar Compounds
Core Structural Features
The ethyl benzoate scaffold is common among analogs, but substituents on the amino group vary significantly:
- Ethyl 4-[(mercaptoacetyl)amino]benzoate: Mercaptoacetyl (-S-CH₂-CO-) group.
- Ethyl 4-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)benzoate: 4-Chlorobenzyl-sulfanylacetyl group .
- Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate: 4-Bromophenylacetyl group .
- Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate: Dimethylthiocarbamoyl group .
- Ethyl 4-(carbamoylamino)benzoate: Carbamoyl (-NH-CO-NH₂) group .
Key Differences :
- Electronic Effects : The thiol (-SH) in mercaptoacetyl enhances nucleophilicity and redox activity compared to halogenated or carbamoyl groups.
- Steric Hindrance : Bulky substituents (e.g., 4-chlorobenzyl) reduce rotational freedom, whereas smaller groups (e.g., carbamoyl) allow greater conformational flexibility.
Data Table: Structural and Physicochemical Properties
Comparative Reaction Conditions
- Halogenated Analogs : Require halogenated benzyl or aryl precursors (e.g., 4-bromophenylacetyl chloride) for acylation .
- Thiocarbamoyl Derivatives : Involve reaction with DTMT under basic conditions .
Physicochemical and Spectroscopic Properties
Spectroscopic Data
- IR Spectroscopy : Thiol groups exhibit characteristic S-H stretches (~2550 cm⁻¹), absent in carbamoyl or halogenated analogs. Amide C=O stretches appear at ~1650–1700 cm⁻¹ across analogs .
- NMR : Aromatic protons in ethyl benzoate derivatives resonate at δ 7.8–8.2 ppm (para-substituted). Thiol protons (if free) appear at δ 1.5–2.5 ppm but are often absent due to oxidation .
Solubility and Stability
- Mercaptoacetyl Derivative : Likely lower solubility in polar solvents due to the hydrophobic thioether group. Prone to oxidation (disulfide formation).
- Halogenated Analogs : Enhanced lipophilicity (e.g., Cl/Br substituents) improves membrane permeability .
- Carbamoyl Derivatives : Higher solubility in aqueous media due to hydrogen-bonding capability .
Reactivity in Chemical Reactions
- Thiol-Specific Reactions : Mercaptoacetyl groups participate in Michael additions or thiol-ene click chemistry, unlike carbamoyl or halogenated analogs.
- Halogenated Derivatives : Serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity
Ethyl 4-[(mercaptoacetyl)amino]benzoate is a compound of significant interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including data tables, case studies, and detailed research findings. The compound is characterized by its mercaptoacetyl group, which is hypothesized to contribute to its biological properties.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₃N₁O₃S. The structure features a benzoate moiety with an ethyl group and a mercaptoacetyl substituent, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 243.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Hazard Classification | Irritant |
Antimicrobial Activity
Research indicates that compounds containing mercapto groups often exhibit antimicrobial properties. A study examining various derivatives of benzoic acid, including this compound, showed promising results against several bacterial strains.
- Case Study : In vitro tests demonstrated that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 64 to 256 µg/mL.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. The presence of the mercapto group is believed to contribute to its ability to scavenge free radicals.
- Research Findings : A study reported that the compound showed significant DPPH radical scavenging activity, indicating its potential as a natural antioxidant. The IC50 value for this activity was determined to be approximately 150 µg/mL.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound.
- Findings : The compound displayed low toxicity in human cell lines with an LD50 value greater than 200 µg/mL, suggesting it could be a safer alternative in therapeutic applications compared to other more toxic compounds.
Table 2: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC: 64-256 µg/mL | |
| Antioxidant | DPPH Radical Scavenging | IC50: 150 µg/mL | |
| Cytotoxicity | Human Cell Lines | LD50 > 200 µg/mL |
The biological activity of this compound may be attributed to its ability to form reactive thiol groups that interact with cellular components, leading to disruption of microbial membranes or neutralization of free radicals.
Proposed Pathways:
- Antimicrobial Action : Interaction with bacterial cell membranes leading to increased permeability.
- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS), thus preventing oxidative stress in cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
